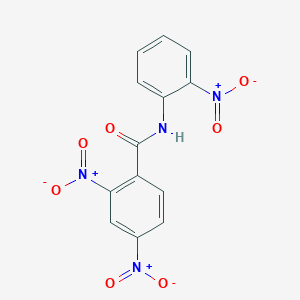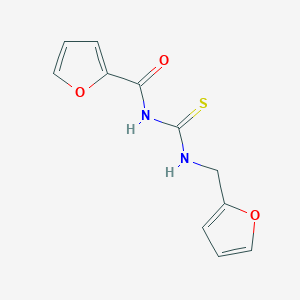
N-(2-furoyl)-N'-(2-furylmethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furoyl)-N’-(2-furylmethyl)thiourea: is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse chemical properties and applications in various fields. This compound features a thiourea core with two furan rings attached, making it an interesting subject for chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(2-furoyl)-N’-(2-furylmethyl)thiourea typically begins with 2-furoyl chloride and 2-furylmethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours.
Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol, to obtain pure N-(2-furoyl)-N’-(2-furylmethyl)thiourea.
Industrial Production Methods: While specific industrial production methods for N-(2-furoyl)-N’-(2-furylmethyl)thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(2-furoyl)-N’-(2-furylmethyl)thiourea can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of this compound can yield the corresponding thiol or amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and suitable electrophiles.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted furan derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: N-(2-furoyl)-N’-(2-furylmethyl)thiourea can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Antimicrobial Agents: Research has shown that thiourea derivatives, including N-(2-furoyl)-N’-(2-furylmethyl)thiourea, exhibit antimicrobial properties, making them potential candidates for developing new antibiotics.
Enzyme Inhibition: This compound can inhibit certain enzymes, which may be useful in drug development.
Industry:
Polymer Additives: N-(2-furoyl)-N’-(2-furylmethyl)thiourea can be used as an additive in polymer formulations to enhance properties such as thermal stability and flame retardancy.
Mécanisme D'action
The mechanism of action of N-(2-furoyl)-N’-(2-furylmethyl)thiourea largely depends on its application. In biological systems, it may interact with enzymes or cellular components, leading to inhibition or modulation of biochemical pathways. The furan rings and thiourea moiety play crucial roles in binding to molecular targets, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
N-(2-furoyl)-N’-(2-thienylmethyl)thiourea: This compound has a thiophene ring instead of a furan ring, which can affect its chemical and biological properties.
N-(2-furoyl)-N’-(2-pyridylmethyl)thiourea: The presence of a pyridine ring introduces basicity and potential for different interactions.
Uniqueness: N-(2-furoyl)-N’-(2-furylmethyl)thiourea is unique due to the presence of two furan rings, which impart specific electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it distinct from similar compounds with different heterocyclic rings.
Propriétés
Numéro CAS |
314746-86-6 |
|---|---|
Formule moléculaire |
C11H10N2O3S |
Poids moléculaire |
250.28 g/mol |
Nom IUPAC |
N-(furan-2-ylmethylcarbamothioyl)furan-2-carboxamide |
InChI |
InChI=1S/C11H10N2O3S/c14-10(9-4-2-6-16-9)13-11(17)12-7-8-3-1-5-15-8/h1-6H,7H2,(H2,12,13,14,17) |
Clé InChI |
KLCUTYGLJDBNKU-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)CNC(=S)NC(=O)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


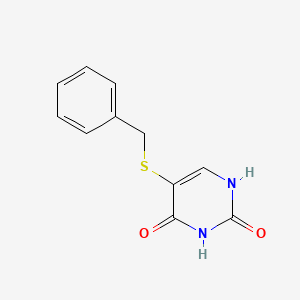
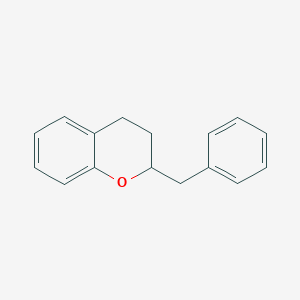
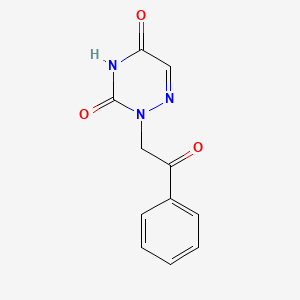

![3-{[(E)-(4-nitrophenyl)methylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15081985.png)

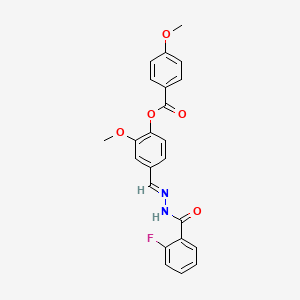
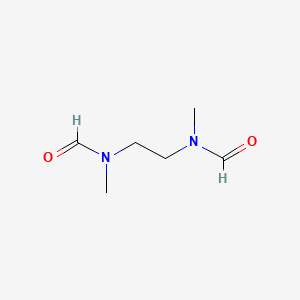
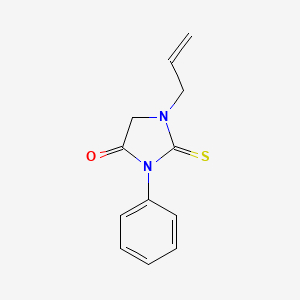
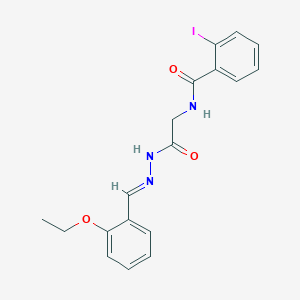
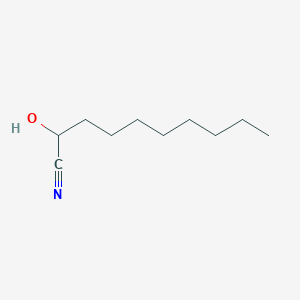

![2-fluoro-N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B15082046.png)
